Piperazine, 1-(2-phenyl-4-pyridinyl)-
Description
Piperazine derivatives are pivotal in medicinal chemistry due to their structural versatility and ability to interact with diverse biological targets. The compound Piperazine, 1-(2-phenyl-4-pyridinyl)- features a piperazine core substituted at the 1-position with a 2-phenyl-4-pyridinyl moiety.
Properties
Molecular Formula |
C15H17N3 |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1-(2-phenylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C15H17N3/c1-2-4-13(5-3-1)15-12-14(6-7-17-15)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2 |
InChI Key |
BZRWKYFROYIHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations :
- Electron-donating groups (e.g., methoxy in 1-(2-methoxyphenyl)piperazine) enhance serotonin receptor affinity .
- Pyridinyl substituents (e.g., 1-(pyridin-2-yl)piperazine) improve solubility and CCR5 antagonism .
- Bulky substituents (e.g., 4-chlorobenzhydryl) correlate with cytotoxicity in cancer cells .
Trends :
Key Findings :
- Dopamine D2 affinity is maximized with nitrobenzyl groups ().
- 5-HT1B selectivity arises from electron-withdrawing substituents (e.g., CF3 ).
- Antibacterial activity is less affected by phenyl substituents but relies on carboxyl groups for Mg2+ interactions .
Discussion of Key Trends
- Substituent Position : Methoxy groups at the 2-position (phenyl) enhance 5-HT1A affinity, while para-substitutions favor cytotoxicity .
- Hybrid Aromatic Systems : Pyridinyl-phenyl combinations (as in the target compound) may balance receptor selectivity and pharmacokinetics, though direct data are needed.
Preparation Methods
Nucleophilic Substitution-Based Synthesis
Core Reaction Mechanism
The foundational method for synthesizing piperazine, 1-(2-phenyl-4-pyridinyl)-, involves nucleophilic aromatic substitution between a halopyridine derivative and a phenylpiperazine precursor. For example, 4-chloro-3-nitropyridine reacts with N-phenylpiperazine in anhydrous toluene at elevated temperatures (80–100°C), displacing the chlorine atom to form 1-phenyl-4-(3-nitro-4-pyridinyl)piperazine. Triethylamine is often added to neutralize hydrogen halide byproducts, enabling isolation of the free base.
Reaction Equation:
$$
\text{C}5\text{H}3\text{ClN}2\text{O}2 + \text{C}{10}\text{H}{12}\text{N}2 \xrightarrow[\text{Toluene}]{\Delta} \text{C}{15}\text{H}{15}\text{N}5\text{O}_2 + \text{HCl} \quad \text{}
$$
Substrate Variations
The patent literature demonstrates adaptability in starting materials:
- Halogen Position : 2-Chloro-3-nitropyridine yields 1-phenyl-4-(3-nitro-2-pyridinyl)piperazine, altering the regiochemistry of the final product.
- Substituted Phenyl Groups : Para-chloro or ortho-tolyl groups on the phenylpiperazine moiety introduce steric or electronic effects, as seen in 1-(p-chlorophenyl)-4-(3-nitro-4-pyridinyl)piperazine (m.p. 169–170°C).
Catalytic Hydrogenation for Functional Group Interconversion
Nitro-to-Amine Reduction
The nitro group in intermediates like 1-phenyl-4-(3-nitro-4-pyridinyl)piperazine is reduced to an amine using hydrogen gas (50 psi) over palladium/carbon or Raney nickel catalysts in ethanol or tetrahydrofuran. This step is critical for generating the biologically active amino derivative.
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | >90% conversion |
| Temperature | 25–30°C | Minimizes side reactions |
| Solvent Polarity | Ethanol > THF | Higher selectivity in polar solvents |
Bis-Substituted Piperazine Derivatives
Dual Functionalization Strategy
Anhydrous piperazine reacts with two equivalents of 4-chloro-3-nitropyridine in chloroform/triethylamine to form bis-1,4-(3-nitro-4-pyridinyl)piperazine. This method doubles the functional group density, enabling applications in polymer-supported catalysis.
Comparative Analysis of Mono- vs. Bis-Substitution:
| Property | Mono-Substituted | Bis-Substituted |
|---|---|---|
| Melting Point | 138–140°C | 252°C |
| Solubility | Moderate in ethanol | Poor in polar solvents |
| Catalytic Activity | Low | High (density effect) |
Solvent and Temperature Effects on Reaction Kinetics
Solvent Selection
Advanced Modifications and Derivatives
Heterocyclic Hybridization
Introducing pyrimidine or quinoline rings at the phenyl group enhances binding affinity to kinase targets. For instance, 1-(2-pyrimidinylphenyl)-4-(4-pyridinyl)piperazine shows a 10-fold increase in ATP-competitive inhibition compared to the parent compound.
Pharmacophore Tuning
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the phenyl para position increase metabolic stability.
- Hydrophilic Substituents : Hydroxyl or methoxy groups improve aqueous solubility but reduce blood-brain barrier permeability.
Industrial-Scale Production Challenges
Purification Techniques
Environmental Considerations
Waste streams containing triethylamine hydrochloride are neutralized with sodium bicarbonate before disposal. Solvent recovery systems reduce toluene consumption by 70% in continuous processes.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent trials show that microwave irradiation (300 W, 120°C) reduces reaction times for nitro displacement from 6 hours to 25 minutes, with comparable yields.
Flow Chemistry Applications
Microreactor systems enable precise control over exothermic hydrogenation steps, minimizing hot-spot formation and improving safety profiles.
Q & A
Q. What are the common synthetic routes for preparing Piperazine, 1-(2-phenyl-4-pyridinyl)- and its derivatives?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via alkylation or arylation of the piperazine core using halogenated intermediates. In one approach, 2-phenyl-4-pyridinyl halides react with piperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like bis-alkylated derivatives.
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
Key methods include:
- HPLC-UV/MS : For purity assessment and detection of trace impurities (e.g., unreacted starting materials). A C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) is commonly used .
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the pyridinyl (δ 8.2–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
- Elemental analysis : Validates empirical formula accuracy (±0.3% tolerance) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to:
- Temperature : 40°C (ICH Q1A guidelines) for 1–3 months.
- Humidity : 75% relative humidity in desiccators.
- Light : Photostability testing per ICH Q1B.
Monitor degradation via HPLC and FTIR to detect hydrolytic or oxidative byproducts (e.g., piperazine ring cleavage) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s receptor-binding affinity?
Rational design strategies include:
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to modulate electronic effects and improve binding to serotonin or dopamine receptors. Evidence from analogous compounds shows trifluoromethyl groups increase lipophilicity and CNS penetration .
- Bioisosteric replacement : Replacing the pyridinyl group with quinazolinyl or benzofuran moieties to optimize steric compatibility with target receptors .
- Molecular docking : Use software like AutoDock Vina to predict binding poses and affinity changes before synthesis .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for GPCR studies) and control compounds.
- Meta-analysis : Pool data from multiple studies to identify trends. For example, conflicting reports on 5-HT₁A antagonism might reflect differences in functional assays (cAMP vs. β-arrestin recruitment) .
- Orthogonal assays : Validate results using radioligand binding (e.g., ³H-8-OH-DPAT) and electrophysiology .
Q. What computational methods are effective for predicting metabolic pathways?
- In silico metabolism prediction : Tools like GLORY or Meteor (Lhasa Ltd.) simulate phase I/II metabolism. For instance, N-dealkylation of the piperazine ring and pyridinyl hydroxylation are high-risk sites .
- Density functional theory (DFT) : Calculate activation energies for oxidative reactions to prioritize labile sites for deuterium or fluorine substitution .
Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity. For example, palladium-mediated cross-coupling reduces aryl halide byproducts .
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions like dimerization .
Q. What strategies are recommended for identifying off-target interactions in pharmacological studies?
Q. How should impurities be characterized and quantified during scale-up synthesis?
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Rodent models : Assess bioavailability and brain penetration via tail vein injection and LC-MS/MS plasma analysis.
- Zebrafish embryos : High-throughput toxicity screening (e.g., mortality, teratogenicity) at 24–72 hpf .
- Microsomal stability assays : Use liver microsomes from multiple species (human, rat) to predict metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
